molecular formula C5H3ClIN B1352245 2-Chloro-5-iodopyridine CAS No. 69045-79-0

2-Chloro-5-iodopyridine

Cat. No.: B1352245
CAS No.: 69045-79-0
M. Wt: 239.44 g/mol
InChI Key: QWLGCWXSNYKKDO-UHFFFAOYSA-N
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Preparation Methods

2-Chloro-5-iodopyridine can be synthesized through several methods. One common synthetic route involves the iodination of 2-chloropyridine. This process typically includes the following steps:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodopyridine involves its role as a versatile reagent in organic synthesis. It acts as both a nucleophile and an electrophile due to the presence of the chlorine and iodine atoms, respectively. This dual functionality allows it to participate in a wide range of chemical reactions, facilitating the formation of carbon-nitrogen and carbon-carbon bonds .

Comparison with Similar Compounds

2-Chloro-5-iodopyridine can be compared with other halo-substituted pyridines, such as:

This compound is unique due to its dual halogen substitution, which provides it with distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

2-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLGCWXSNYKKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402837
Record name 2-Chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69045-79-0
Record name 2-Chloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69045-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-chloro-5-iodopyridine a useful building block in organic synthesis?

A: this compound is a versatile reagent due to the differing reactivity of the chlorine and iodine substituents. [, , ] This allows for regioselective reactions, meaning chemists can choose which substituent to target for a specific transformation. This is particularly useful in building more complex molecules in a controlled manner, as demonstrated in the synthesis of pyridin-3-yl C-nucleosides. []

Q2: What type of reactions have been explored with this compound using palladium catalysis?

A: Research has shown that this compound readily undergoes palladium-catalyzed cross-coupling reactions. [, ] Specifically, it participates in aminations, where the iodine atom is selectively replaced with an amine group, while the chlorine atom remains intact. [, ] This selectivity is key for further modifications and elaborations of the molecule. Additionally, it has been employed in Heck reactions, showcasing its versatility in constructing diverse chemical structures. []

Q3: What challenges are associated with palladium-catalyzed aminations of this compound and how are they addressed?

A: Achieving efficient palladium-catalyzed aminations on this compound requires careful consideration of reaction conditions. [, ] One challenge is the potential for competing reactions or slow reaction rates. Studies have found that using a large excess of cesium carbonate (Cs2CO3) in combination with a suitable palladium catalyst, such as Pd-BINAP, is crucial for accelerating the desired amination and achieving good selectivity. [, ]

Q4: Beyond C-nucleosides, what other applications might stem from the use of this compound in synthesis?

A: The regioselective functionalization of this compound opens doors to various applications. [, , ] For instance, it has been utilized in the synthesis of a tetracyclic oxanorbornane scaffold. [] This scaffold holds potential in medicinal chemistry due to its rigidity and high oxygen content, which could be beneficial for drug design and development. Further exploration of this compound's reactivity could lead to the development of new materials, catalysts, or biologically active compounds.

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